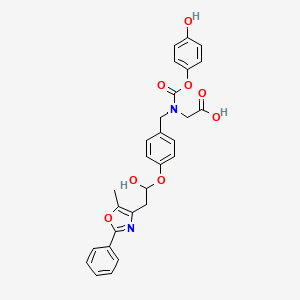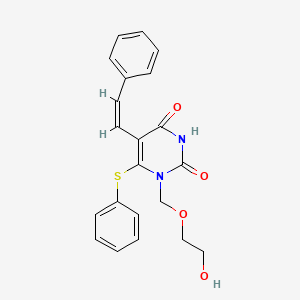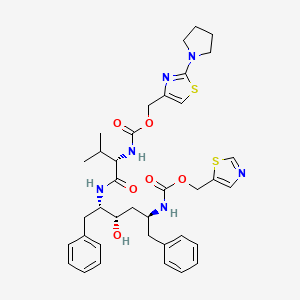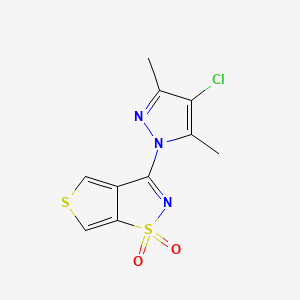
Muraglitazar metabolite M2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Muraglitazar metabolite M2 is a derivative of Muraglitazar, a dual α/γ peroxisome proliferator-activated receptor activator. Muraglitazar is currently in clinical development for the treatment of type 2 diabetes. The metabolite M2 is one of the oxidative metabolites formed during the metabolism of Muraglitazar in the human body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Muraglitazar metabolite M2 involves the use of microbial bioreactors. Microbial strains such as Cunninghamella elegans and Saccharopolyspora hirsuta are employed to produce Muraglitazar metabolites that have the same high-performance liquid chromatography retention times and tandem mass spectrometric properties as the corresponding human metabolites . The microbial metabolites are then isolated and analyzed by nuclear magnetic resonance spectroscopy.
Industrial Production Methods
the use of microbial bioreactors in the biosynthesis of metabolite standards suggests a potential method for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Muraglitazar metabolite M2 undergoes several types of chemical reactions, including:
Oxidation: Hydroxylation and O-demethylation are prominent oxidative reactions.
Reduction: Although not explicitly mentioned, reduction reactions could be inferred based on the metabolic pathways.
Substitution: O-demethylation and oxazole-ring opening are examples of substitution reactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as NADPH in the presence of human liver microsomes.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites and O-demethylated metabolites .
Aplicaciones Científicas De Investigación
Muraglitazar metabolite M2 has several scientific research applications, including:
Mecanismo De Acción
Muraglitazar metabolite M2 exerts its effects by interacting with both peroxisome proliferator-activated receptor alpha and gamma receptors. Through the peroxisome proliferator-activated receptor gamma receptor, it has potent insulin-sensitizing effects on the liver and muscle, lowering blood sugar levels. Through the peroxisome proliferator-activated receptor alpha receptor, it lowers triglycerides, raises high-density lipoprotein cholesterol, and converts small dense low-density lipoprotein particles to larger, more buoyant particles, promoting a favorable lipid profile .
Comparación Con Compuestos Similares
Similar Compounds
Peliglitazar: Another dual α/γ peroxisome proliferator-activated receptor activator with similar metabolic pathways.
Rosiglitazone: A peroxisome proliferator-activated receptor gamma agonist with insulin-sensitizing effects.
Uniqueness
Muraglitazar metabolite M2 is unique due to its dual activation of both peroxisome proliferator-activated receptor alpha and gamma receptors, providing both glucose-lowering and lipid-modifying effects .
Propiedades
Número CAS |
1222629-40-4 |
|---|---|
Fórmula molecular |
C28H26N2O8 |
Peso molecular |
518.5 g/mol |
Nombre IUPAC |
2-[[4-[1-hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl-(4-hydroxyphenoxy)carbonylamino]acetic acid |
InChI |
InChI=1S/C28H26N2O8/c1-18-24(29-27(36-18)20-5-3-2-4-6-20)15-26(34)37-22-11-7-19(8-12-22)16-30(17-25(32)33)28(35)38-23-13-9-21(31)10-14-23/h2-14,26,31,34H,15-17H2,1H3,(H,32,33) |
Clave InChI |
HLEBRMGWUUFGIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=CC=C2)CC(O)OC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(3S,3aR,6S,6aS)-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12751852.png)



